3-Ethoxy-3'-ethynyl-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-ethoxy-3-(3-ethynylphenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-13-7-5-8-14(11-13)15-9-6-10-16(12-15)17-4-2/h1,5-12H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBLZPFPDFOCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the coupling of boronic acids with aryl halides under palladium catalysis. For 3-ethoxy-3'-ethynyl-1,1'-biphenyl, this method could involve:
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3-Ethoxyphenylboronic Acid and 3-Bromophenylacetylene as coupling partners.
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A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like toluene/water at 80–100°C.
Key Considerations :
Ullmann Coupling
Ullmann coupling offers a copper-mediated alternative for biphenyl synthesis. A proposed route involves:
-
3-Ethoxyiodobenzene and 3-Ethynyliodobenzene reacted with copper powder in dimethylformamide (DMF) at elevated temperatures (120–150°C).
Advantages :
-
Avoids palladium catalysts, reducing costs.
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Compatible with halogenated aromatic substrates bearing electron-donating groups like ethoxy.
Functionalization of Preformed Biphenyl Scaffolds
Post-functionalization of a preassembled biphenyl core represents a modular approach to installing the ethoxy and ethynyl groups.
Introducing the Ethoxy Group
The ethoxy group is typically installed via Williamson ether synthesis or nucleophilic aromatic substitution (SNAr) :
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Williamson Ether Synthesis : Reacting 3-hydroxyphenylacetylene with ethyl bromide in the presence of a base (e.g., K₂CO₃) in acetone at reflux.
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SNAr : Using a nitro-activated aryl halide (e.g., 3-fluoro-nitrobenzene) treated with sodium ethoxide in ethanol under heating.
Challenges :
Introducing the Ethynyl Group
The ethynyl group is introduced via Sonogashira coupling or dehydrohalogenation :
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Sonogashira Coupling : Reacting 3-bromo-3'-ethoxy-1,1'-biphenyl with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂ and CuI in triethylamine. Desilylation with K₂CO₃/MeOH yields the terminal alkyne.
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Dehydrohalogenation : Treating 1,2-dibromo-3'-ethoxy-1,1'-biphenyl with a strong base (e.g., NaOH) in ethanol at 60°C.
Optimization Insights :
-
Copper oxychloride catalysts enhance regioselectivity in alkyne formation, as demonstrated in analogous biphenyl systems.
Sequential Alkynylation and Alkoxylation
This strategy involves sequential functionalization of a monosubstituted biphenyl precursor.
Stepwise Synthesis
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Alkynylation First :
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Alkoxylation Second :
Yield Considerations :
One-Pot Methodologies
Emerging one-pot strategies minimize intermediate isolation:
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Combine Ullmann coupling (for biphenyl formation) with in situ ethoxylation and alkynylation using tandem catalytic systems.
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Example : Copper/palladium bimetallic catalysts enable sequential C–O and C–C bond formation in a single reactor.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, scalability, and functional group tolerance:
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-3’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new biphenyl derivatives with different functional groups.
Scientific Research Applications
3-Ethoxy-3’-ethynyl-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-3’-ethynyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reaction conditions and reagents used. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Fluorinated Biphenyl Derivatives
- Examples :
- 4′-(tert-Butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP)
- 3′,4′-Difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP)
- Key Differences :
- Fluorine substituents introduce strong electron-withdrawing effects, enhancing oxidative stability and altering π-π stacking interactions compared to the ethoxy/ethynyl groups in 3-ethoxy-3'-ethynyl-1,1'-biphenyl.
- Applications: Fluorinated biphenyls are often used in liquid crystals and pharmaceuticals due to their metabolic stability .
Methoxy-Substituted Biphenyls
- Example : 3,3′-Dimethoxy-1,1′-biphenyl (CAS 6161-50-8)
- Applications: Methoxy-substituted biphenyls serve as intermediates in drug synthesis and as reference standards in analytical chemistry .
Halogenated Biphenyls (PCBs)
- Examples :
- PCB-147 (2,2',3,4',5,6-hexachloro-1,1'-biphenyl)
- PCB-099 (2,2',4,4',5-pentachloro-1,1'-biphenyl)
- Key Differences :
Organometallic Biphenyl Derivatives
- Examples: (4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A) 3-(Tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine (Compound B)
- Key Differences: Mercury or tellurium incorporation enables unique reactivity (e.g., redox activity) but introduces toxicity concerns absent in 3-ethoxy-3'-ethynyl-1,1'-biphenyl. Applications: Organometallic biphenyls are studied for catalytic or material science applications .
Electronic and Steric Effects
- Ethoxy vs. Ethynyl :
- Ethoxy groups donate electrons via resonance, stabilizing adjacent positive charges, while ethynyl groups provide linear geometry and π-conjugation, enhancing charge transport in electronic materials.
- Comparison with Nitro/Methoxy-Substituted Derivatives :
Data Table: Comparative Analysis of Biphenyl Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Ethoxy-3'-ethynyl-1,1'-biphenyl, and how do steric/electronic factors influence reaction outcomes?
- Answer: Pd(0)-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, are commonly employed for ethynyl-substituted biphenyls. For example, Suzuki reactions using aryl halides and boronic acids under inert atmospheres (e.g., N₂) with ligands like PPh₃ can optimize yields. Steric hindrance from the ethoxy group may necessitate elevated temperatures (80–120°C) or microwave-assisted synthesis. Electronic effects of substituents can be evaluated via DFT calculations to predict reactivity .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of 3-Ethoxy-3'-ethynyl-1,1'-biphenyl?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., ethynyl protons at ~2.5–3.5 ppm) and coupling patterns.
- X-ray Crystallography: Single-crystal diffraction resolves bond lengths and angles. SHELXL (via SHELX suite) is widely used for refinement, particularly for handling twinned or high-resolution data .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O) in crystal packing .
Q. How can researchers ensure purity and stability of 3-Ethoxy-3'-ethynyl-1,1'-biphenyl during storage and handling?
- Answer: Store under inert gas (Ar) at –20°C to prevent oxidation of the ethynyl group. Purity is verified via HPLC (≥95% purity) or GC-MS. Degradation products (e.g., oxidized ethynyl groups) are monitored using FT-IR (loss of C≡C stretch at ~2100 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between computational (DFT) predictions and experimental structural data for 3-Ethoxy-3'-ethynyl-1,1'-biphenyl be resolved?
- Answer:
- Benchmarking DFT Functionals: Use B3LYP/6-311++G(d,p) with dispersion corrections (e.g., D3BJ) to model non-covalent interactions. Compare computed bond lengths/angles with X-ray data .
- Dynamic Effects: Molecular dynamics (MD) simulations account for thermal motion, which static DFT models may overlook.
- Refinement Software: SHELXL’s TWIN and BASF commands handle twinning or disorder in crystallographic data .
Q. What experimental strategies mitigate low yields or side-product formation during the synthesis of 3-Ethoxy-3'-ethynyl-1,1'-biphenyl?
- Answer:
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance selectivity.
- Protecting Groups: Temporarily protect the ethoxy group with TMSCl to prevent unwanted side reactions.
- Reaction Monitoring: Use in-situ FT-IR or LC-MS to detect intermediates (e.g., dehalogenated byproducts) .
Q. How can the electronic properties of 3-Ethoxy-3'-ethynyl-1,1'-biphenyl be exploited in designing organometallic catalysts or ligands?
- Answer:
- Coordination Studies: The ethynyl group can act as a π-donor in metal complexes (e.g., Au(I) or Cu(I)). Synthesize analogues like organomercury compounds (see ) to study bonding modes.
- Electrochemical Analysis: Cyclic voltammetry (CV) evaluates redox activity, while DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What strategies address challenges in crystallizing 3-Ethoxy-3'-ethynyl-1,1'-biphenyl for structural analysis?
- Answer:
- Solvent Screening: Use mixed solvents (e.g., CHCl₃/hexane) to slow crystallization.
- Seeding: Introduce microcrystals to induce nucleation.
- Cryocooling: Flash-cool crystals to 100 K to minimize disorder. SHELXD and SHELXE are robust for solving phases in low-symmetry space groups .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
